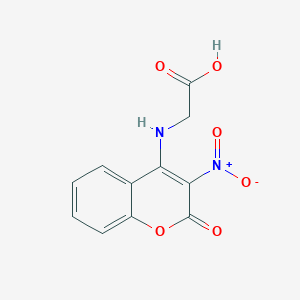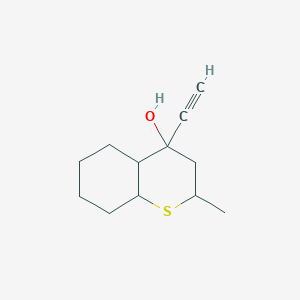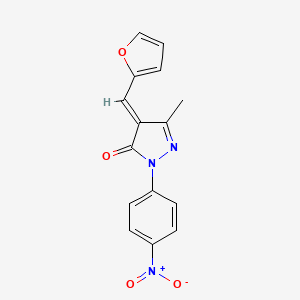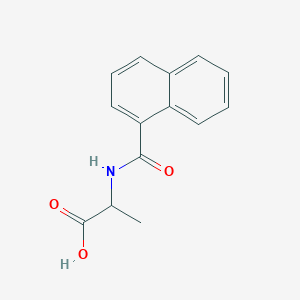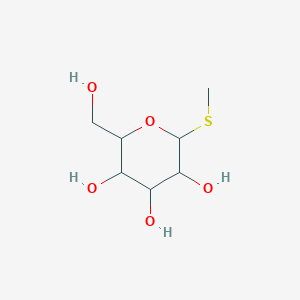![molecular formula C24H21F3N2O2 B3820217 3,5-bis(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B3820217.png)
3,5-bis(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole
説明
3,5-bis(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various research fields. This compound is also known as BTPP and has been synthesized using different methods.
作用機序
The mechanism of action of BTPP is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins, which may be responsible for its biological activities. BTPP has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been reported to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
BTPP has been reported to have various biochemical and physiological effects. In vitro studies have shown that BTPP inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes. In vivo studies have shown that BTPP has antitumor activity in mice, and it has been suggested that it may be a potential therapeutic agent for the treatment of cancer.
実験室実験の利点と制限
BTPP has several advantages as a research tool. It is easy to synthesize and has been reported to be stable under various conditions. It has also been shown to have low toxicity in vitro and in vivo. However, there are also limitations to using BTPP in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. It also has limited solubility in water, which may make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on BTPP. One direction is to further investigate its mechanism of action, which may lead to the development of more potent and selective inhibitors of its target enzymes and proteins. Another direction is to explore its potential applications in other research fields, such as material science and nanotechnology. Additionally, the development of more efficient and sustainable synthesis methods for BTPP may facilitate its use in various research applications.
Conclusion:
In conclusion, BTPP is a chemical compound that has shown potential applications in various research fields. It has been synthesized using different methods and has been reported to have antitumor, antibacterial, and antifungal properties. Its mechanism of action is not fully understood, and there are advantages and limitations to using it in lab experiments. However, there are several future directions for research on BTPP, which may lead to the development of novel drugs and functional materials.
科学的研究の応用
BTPP has shown potential applications in various research fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, BTPP has been reported to have antitumor activity by inhibiting the growth of cancer cells. It has also been shown to have antibacterial and antifungal properties. In drug discovery, BTPP has been used as a scaffold for the development of novel drugs. In material science, BTPP has been used as a building block for the synthesis of functional materials.
特性
IUPAC Name |
3,5-bis(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O2/c1-30-20-10-6-16(7-11-20)22-15-23(17-8-12-21(31-2)13-9-17)29(28-22)19-5-3-4-18(14-19)24(25,26)27/h3-14,23H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFUGLYTZVPZHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-bis(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{6-[carboxy(phenyl)amino]-1,3,5-hexatrien-1-yl}-3-ethyl-1,3-benzoxazol-3-ium iodide](/img/structure/B3820150.png)
![7-(2-cyclohexylethyl)-2-isonicotinoyl-2,7-diazaspiro[4.5]decane](/img/structure/B3820155.png)
![4-(2-methoxyethoxy)-1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3820162.png)
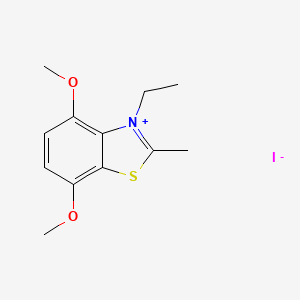
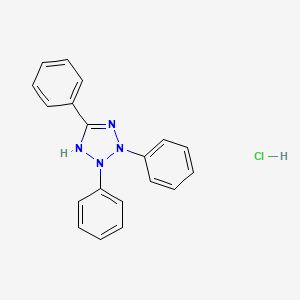
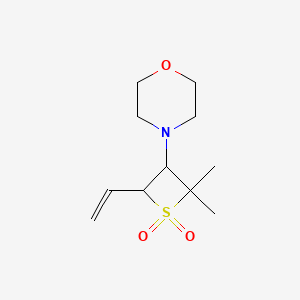
![3-(4-aminophenyl)-1-[2-(4-pyridinyl)ethyl]-1H-pyrazol-5-amine 2,3-dihydroxysuccinate (salt)](/img/structure/B3820179.png)
![N-{2-[(2,4,6-trinitrophenyl)thio]ethyl}aniline](/img/structure/B3820185.png)
